
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Éthanol, 2-(3,3-diméthylcyclohexylidène)-, (2E)- est un composé organique de formule moléculaire C10H18O. C’est un dérivé de l’éthanol où le groupe éthyle est substitué par un groupe 3,3-diméthylcyclohexylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Éthanol, 2-(3,3-diméthylcyclohexylidène)-, (2E)- implique généralement la réaction de la 3,3-diméthylcyclohexanone avec le bromure d’éthylmagnésium (réactif de Grignard), suivie d’une déshydratation. Les conditions de réaction comprennent :
Température : Température ambiante à des conditions de reflux.
Solvant : Éther anhydre ou tétrahydrofurane (THF).
Catalyseur : Catalyseur acide tel que l’acide sulfurique pour l’étape de déshydratation
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Types de réactions
L’Éthanol, 2-(3,3-diméthylcyclohexylidène)-, (2E)- peut subir diverses réactions chimiques, notamment :
Oxydation : Peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Peut être réduit pour former des alcools correspondants.
Substitution : Peut subir des réactions de substitution nucléophile
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, Br2) et les nucléophiles (par exemple, NaOH)
Principaux produits formés
Oxydation : Formation de cétones ou d’acides carboxyliques.
Réduction : Formation d’alcools.
Substitution : Formation de dérivés cyclohexylidène substitués
Applications de la recherche scientifique
L’Éthanol, 2-(3,3-diméthylcyclohexylidène)-, (2E)- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les molécules biologiques.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Applications De Recherche Scientifique
Ethanol, 2-(3,3-dimethylcyclohexylidene)-, (2E)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
Le mécanisme d’action de l’Éthanol, 2-(3,3-diméthylcyclohexylidène)-, (2E)- implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut moduler les voies biochimiques en se liant à des sites spécifiques sur ces cibles, ce qui entraîne des modifications de leur activité et de leur fonction .
Comparaison Avec Des Composés Similaires
Composés similaires
Éthanol, 2-(3,3-diméthylcyclohexylidène)-, (2Z)- : Un stéréoisomère avec un arrangement spatial différent.
cis-3,3-diméthyl-δ1-β-cyclohexanethanol : Un autre stéréoisomère avec un arrangement spatial différent.
Grandlure II : Un composé avec des caractéristiques structurelles similaires
Unicité
L’Éthanol, 2-(3,3-diméthylcyclohexylidène)-, (2E)- est unique en raison de sa stéréochimie spécifique et de la présence du groupe 3,3-diméthylcyclohexylidène, qui confère des propriétés chimiques et physiques distinctes par rapport à ses isomères et aux composés apparentés .
Propriétés
Numéro CAS |
41370-29-0 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(2E)-2-(3,3-dimethylcyclohexylidene)ethanol |
InChI |
InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,11H,3-4,6-8H2,1-2H3/b9-5+ |
Clé InChI |
SHYLMMBHTKLAJS-WEVVVXLNSA-N |
SMILES isomérique |
CC1(CCC/C(=C\CO)/C1)C |
SMILES canonique |
CC1(CCCC(=CCO)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


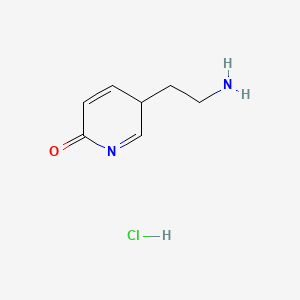
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
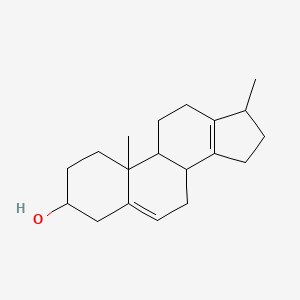
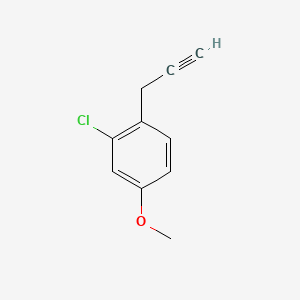


![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)

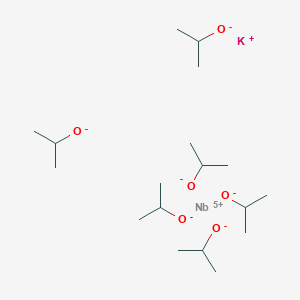
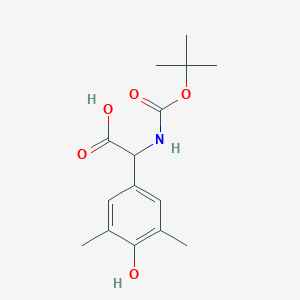
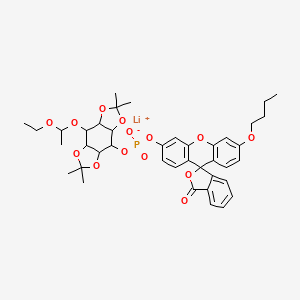
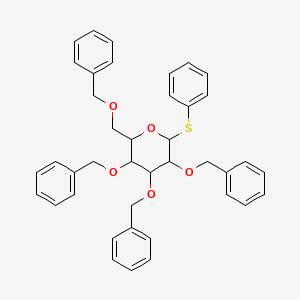
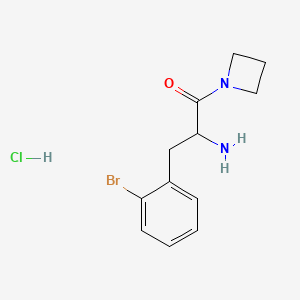
![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)
